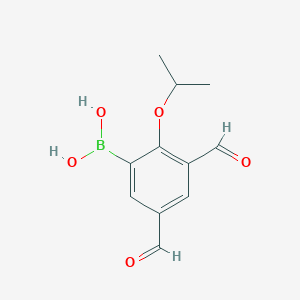

3,5-Diformyl-2-isopropoxyphenylboronic acid

説明

3,5-Diformyl-2-isopropoxyphenylboronic Acid is a self-assembled active agent with antimicrobial and antiviral properties .

Synthesis Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid can be synthesized by the reaction of 3,5-diisopropoxybenzaldehyde with boronic acid in the presence of a catalyst like palladium on carbon. The synthesis process involves the formation of a carbon-boron bond, which is facilitated by the catalyst.Molecular Structure Analysis

The molecular formula of 3,5-Diformyl-2-isopropoxyphenylboronic acid is C11H13BO5 . The molecular weight is 236.03 .Chemical Reactions Analysis

3,5-Diformyl-2-isopropoxyphenylboronic acid is a derivative of boronic acid. Boronic acid can activate various DNA cross-linking agents . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The melting point of 3,5-Diformyl-2-isopropoxyphenylboronic acid is 109-113°C . It should be stored at a temperature of 2-8°C .科学的研究の応用

Suzuki–Miyaura Cross-Coupling

(3,5-Diformyl-2-isopropoxyphenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura cross-coupling (SM) reactions. This reaction is pivotal for forming carbon-carbon bonds, which are foundational in organic synthesis. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been bonded to an electrophilic partner . The mild and tolerant conditions of SM coupling make it suitable for synthesizing pharmaceuticals, polymers, and advanced materials.

Catalysis

In catalysis, boronic acids like (3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be used to facilitate various chemical transformations. Their Lewis acidity and ability to form stable complexes with substrates enable them to catalyze reactions such as regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions .

Medicinal Chemistry

Boronic acids are increasingly significant in medicinal chemistry due to their biological activity and ability to bind to enzymes and proteins(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be utilized in the design of enzyme inhibitors or probes for biological systems, leveraging its boronic acid moiety to interact with biomolecules .

Polymer Materials

The unique reactivity of boronic acids allows them to be used in the synthesis of polymer materials(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be involved in polymerization reactions to create novel materials with specific properties, such as thermal stability or biodegradability .

Optoelectronic Materials

Organoboron compounds are essential in the field of optoelectronics(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be incorporated into materials that are used in light-emitting diodes (LEDs), photovoltaic cells, and other devices that manipulate light energy .

Sensing and Imaging

Boronic acids can act as sensors due to their ability to bind selectively to certain molecules(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be used to detect sugars or other diol-containing compounds, which is valuable in diagnostic and imaging applications .

Environmental Applications

The environmental benignity of boronic acids makes them suitable for green chemistry applications(3,5-Diformyl-2-isopropoxyphenyl)boronic acid could be used in processes that require less hazardous materials and aim to reduce environmental impact .

Bioconjugation

Boronic acids can form reversible covalent bonds with diols, which is useful in bioconjugation techniques(3,5-Diformyl-2-isopropoxyphenyl)boronic acid can be used to attach biomolecules to surfaces or other molecules, facilitating the development of biosensors and diagnostic tools .

Safety and Hazards

将来の方向性

The Suzuki–Miyaura coupling reaction, in which 3,5-Diformyl-2-isopropoxyphenylboronic acid is used, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that 3,5-Diformyl-2-isopropoxyphenylboronic acid has potential for further applications in organic synthesis .

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are known to form reversible covalent bonds with hydroxyl groups present in biological targets . This interaction can lead to changes in the activity of the target, potentially influencing biological processes.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This suggests that the compound could potentially influence pathways involving carbon-carbon bond formation.

特性

IUPAC Name |

(3,5-diformyl-2-propan-2-yloxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-7(2)17-11-9(6-14)3-8(5-13)4-10(11)12(15)16/h3-7,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTOPIAFLPHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OC(C)C)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584902 | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Diformyl-2-isopropoxyphenyl)boronic acid | |

CAS RN |

1072951-68-8 | |

| Record name | B-[3,5-Diformyl-2-(1-methylethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3,5-Diformyl-2-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1316263.png)

![1-Methyl-3-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1316278.png)

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)